Product packaging for 5-(4-Fluorophenyl)-2-methoxyphenol(Cat. No.:CAS No. 1261930-64-6)

5-(4-Fluorophenyl)-2-methoxyphenol

Cat. No.: B6379369
CAS No.: 1261930-64-6
M. Wt: 218.22 g/mol
InChI Key: OBYQBTXTJYNNFI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-methoxyphenol is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a core 2-methoxyphenol (guaiacol) structure linked to a 4-fluorophenyl group. The 2-methoxyphenol moiety is recognized as a privileged structure in the design of bioactive molecules, with studies indicating that derivatives containing this functional group can exhibit significant antioxidant activity by neutralizing free radicals and reducing oxidative stress . Furthermore, related methoxyphenolic compounds have demonstrated potent anti-inflammatory effects in cellular models, such as in human airway epithelial cells, where they inhibit the production of multiple inflammatory mediators including IL-6, IL-8, and CCL2 . This compound may also serve as a key synthetic intermediate or building block for the development of more complex molecules, such as Schiff bases and benzimidazole derivatives , which are often explored for a range of biological activities including antiglycation and enzyme inhibition . Researchers can utilize this compound in the synthesis of novel compounds, as a standard in analytical studies, or for probing biochemical mechanisms related to oxidative stress and inflammation. This compound is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11FO2 B6379369 5-(4-Fluorophenyl)-2-methoxyphenol CAS No. 1261930-64-6

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYQBTXTJYNNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685428
Record name 4'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-64-6
Record name 4'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 4 Fluorophenyl 2 Methoxyphenol

Retrosynthetic Analysis of the 5-(4-Fluorophenyl)-2-methoxyphenol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.com For this compound, the most logical disconnection is the carbon-carbon bond between the two aromatic rings. This leads to two primary synthons: a 2-methoxyphenol derivative and a 4-fluorophenyl derivative.

Retrosynthetic analysis

This retrosynthetic approach suggests that the key strategic decision lies in the timing and method of the biaryl bond formation. The 2-methoxyphenol ring can either be pre-functionalized with a group suitable for a cross-coupling reaction (such as a halide or a boronic acid) at the 5-position, or the 4-fluorophenyl group can be introduced onto a pre-existing 2-methoxyphenol core through a directed C-H functionalization reaction.

Strategic Approaches to the 2-Methoxyphenol Core Synthesis

The 2-methoxyphenol (guaiacol) core can be synthesized through various methods. One common approach involves the monomethylation of catechol (1,2-dihydroxybenzene). Another strategy starts from p-anisaldehyde, which can be converted to 4-methoxyphenol (B1676288) through a Baeyer-Villiger oxidation. mdma.chchemicalbook.com Furthermore, hydroquinone (B1673460) can be monomethylated to yield 4-methoxyphenol. mdma.ch These synthons can then be further functionalized to introduce substituents at the desired positions for subsequent reactions.

Introduction of the 4-Fluorophenyl Moiety via Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used reaction that couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.nettcichemicals.comresearchgate.netmdpi.comgre.ac.uk For the synthesis of this compound, this could involve the reaction of a 5-halo-2-methoxyphenol with 4-fluorophenylboronic acid, or a 2-methoxy-5-(boronic acid)-phenol with a 4-fluoro-halobenzene. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com

Reactant 1Reactant 2Catalyst SystemBaseSolventYield
5-Bromo-2-methoxyphenol4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/WaterHigh
2-Methoxy-5-(pinacolborane)phenol4-FluoroiodobenzenePdCl₂(dppf)K₃PO₄DioxaneGood

Negishi and Stille Coupling Applications

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. acs.orgyoutube.comyoutube.comresearchgate.netresearchgate.net This method is particularly useful when dealing with sterically hindered substrates. acs.org The Stille coupling, on the other hand, utilizes an organotin reagent. youtube.com Both methods offer alternative routes to the target molecule, especially when the corresponding organoboron compounds for Suzuki coupling are unstable or difficult to prepare.

Coupling ReactionOrganometallic ReagentOrganic HalideCatalystNotes
Negishi (4-Fluorophenyl)zinc chloride5-Bromo-2-methoxyphenolPd(dppf)Cl₂Tolerates a variety of functional groups. youtube.com
Stille (4-Fluorophenyl)tributylstannane5-Iodo-2-methoxyphenolPd(PPh₃)₄Useful for complex molecule synthesis.

Other Palladium-Catalyzed Arylation Methods

Recent advances in palladium catalysis have led to the development of direct C-H arylation methods. nih.govmdpi.comnih.govrsc.org These reactions allow for the direct coupling of an aromatic C-H bond with an aryl halide, eliminating the need for pre-functionalization of the C-H bond partner. In the context of this compound synthesis, this would involve the direct arylation of 2-methoxyphenol at the 5-position with a 4-fluorophenyl halide. This approach is highly atom-economical and can simplify the synthetic route.

Directed ortho-Metalation and Related Methodologies for Phenol (B47542) Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. researchgate.netwikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org In this strategy, a directing group on the aromatic ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with an electrophile.

For the synthesis of precursors to this compound, the methoxy (B1213986) group in 2-methoxyphenol can act as a directing group, although it is considered a moderate directing group. organic-chemistry.org To enhance the directing ability, the hydroxyl group can be converted to a more powerful directing group, such as a carbamate. researchgate.netuwindsor.ca Following ortho-lithiation, the introduction of a suitable functional group (e.g., a boronic ester or a halide) can set the stage for a subsequent cross-coupling reaction to introduce the 4-fluorophenyl moiety.

Directing GroupLithiating AgentElectrophileResulting Intermediate
Methoxyn-BuLi/TMEDAB(OiPr)₃2-Methoxy-6-boronic acid pinacol (B44631) ester phenol
O-Carbamates-BuLiI₂2-(O-Carbamate)-6-iodophenol

This methodology provides a high degree of regiocontrol in the functionalization of the phenol ring, offering a strategic advantage in the synthesis of specifically substituted derivatives.

Green Chemistry Principles in the Synthesis of this compound

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov In the context of a Suzuki-Miyaura coupling for synthesizing this compound, the reaction would ideally proceed as follows:

Reactant A: A halogenated 2-methoxyphenol (e.g., 5-bromo-2-methoxyphenol)

Reactant B: 4-Fluorophenylboronic acid

Product: this compound

The table below illustrates a theoretical calculation of atom economy for the Suzuki-Miyaura synthesis of this compound.

ReactantMolecular Weight ( g/mol )Atoms Incorporated into Product
5-Bromo-2-methoxyphenol203.04C7H7O2
4-Fluorophenylboronic acid139.92C6H4F
Total Reactant Mass 342.96
Product: this compound 218.22 C13H11FO2
Atom Economy (%) 63.6%

This is a theoretical calculation and actual reaction efficiency would also depend on the yield and the formation of byproducts.

Solvent Selection and Catalytic Systems

The choice of solvent and catalyst is critical for the efficiency and environmental impact of the synthesis. hes-so.ch

Solvent Selection: Modern Suzuki-Miyaura reactions often employ greener solvents to minimize environmental impact. While traditional solvents like toluene and dioxane are effective, there is a growing trend towards using more benign alternatives. beilstein-journals.org The use of water as a co-solvent with organic solvents like THF or ethanol (B145695) can enhance reaction rates and facilitate the dissolution of inorganic bases. researchgate.net The choice of solvent can also influence the selectivity of the reaction. For instance, polar solvents can affect the stability of transition states in the catalytic cycle. nih.gov

The table below summarizes the properties of various solvents used in Suzuki-Miyaura coupling reactions.

SolventGreenness ClassificationBoiling Point (°C)Key Characteristics
TolueneHazardous111Effective but has toxicity concerns.
DioxaneHazardous101Common, but a suspected carcinogen.
Tetrahydrofuran (THF)Usable66A good choice, often used with water. hes-so.ch
EthanolRecommended78A bio-based and greener alternative. researchgate.net
WaterRecommended100The greenest solvent, often used as a co-solvent. hes-so.chresearchgate.net
Propylene CarbonateRecommended242A green solvent synthesized from CO2. researchgate.net

Catalytic Systems: Palladium-based catalysts are the most common for Suzuki-Miyaura couplings. libretexts.org The efficiency of the catalyst is often enhanced by the use of phosphine (B1218219) ligands, which stabilize the palladium center and facilitate the catalytic cycle. Modern advancements have led to the development of highly active catalysts that can be used at very low loadings, which is economically and environmentally advantageous. mdpi.com Heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, are also being explored as they can be easily recovered and reused, further enhancing the green credentials of the synthesis. ugr.es

Stereoselective Synthesis Approaches (If Applicable to Chiral Variants)

The chemical structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not directly applicable to the preparation of this specific compound.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in a substituent, then stereoselective methods would become crucial. In such cases, asymmetric catalysis using chiral ligands on the palladium catalyst could be employed to control the formation of the desired stereoisomer.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential to maximize the yield of this compound and minimize waste. Key parameters that are typically optimized in a Suzuki-Miyaura coupling include the choice of base, catalyst, solvent, and reaction temperature.

Influence of Reaction Parameters on Yield:

ParameterOptionsEffect on Yield and Reaction Efficiency
Base K2CO3, K3PO4, Cs2CO3, NaOHThe choice of base is crucial for activating the boronic acid. Stronger bases can sometimes lead to higher yields but may also promote side reactions. The solubility of the base in the chosen solvent system is also a key factor. researchgate.net
Catalyst Loading 0.1 - 5 mol%Lowering the catalyst loading is desirable for cost and environmental reasons. Highly active modern catalysts can achieve high yields with very low loadings. mdpi.com
Ligand Phosphine-based (e.g., PPh3, SPhos) or N-heterocyclic carbenes (NHCs)The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich ligands are often used to improve the efficiency of the coupling with challenging substrates. acs.org
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate but may also lead to the decomposition of the catalyst or reactants, potentially lowering the overall yield. Optimization is required to find the balance between reaction speed and selectivity. hes-so.ch
Reactant Ratio 1:1 to 1:1.5 (Aryl Halide:Boronic Acid)A slight excess of the boronic acid is often used to ensure complete consumption of the more expensive aryl halide.

By systematically varying these parameters, a robust and high-yielding synthesis of this compound can be developed, aligning with the principles of both economic viability and environmental sustainability.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 4 Fluorophenyl 2 Methoxyphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift and Coupling Constant Analysis

The one-dimensional NMR spectra (¹H, ¹³C, and ¹⁹F) of 5-(4-Fluorophenyl)-2-methoxyphenol provide the initial and fundamental data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl rings. The protons on the 2-methoxyphenol ring are expected to show characteristic ortho, meta, and para couplings. The protons on the 4-fluorophenyl ring will exhibit splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly attached to the electronegative oxygen and fluorine atoms appearing at lower field (higher ppm values). The methoxy carbon will have a characteristic signal in the aliphatic region.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected for the fluorine atom in this compound, and its coupling to adjacent protons will be observable in the proton spectrum, providing crucial connectivity information.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-3 ~6.95 d J = 8.5
H-4 ~7.10 dd J = 8.5, 2.5
H-6 ~7.05 d J = 2.5
H-2', H-6' ~7.45 dd J = 8.8, 5.5
H-3', H-5' ~7.15 t J = 8.8
OCH₃ ~3.90 s -

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 ~147.0
C-2 ~145.0
C-3 ~115.0
C-4 ~122.0
C-5 ~135.0
C-6 ~112.0
C-1' ~136.0 (d, J ≈ 3 Hz)
C-2', C-6' ~129.0 (d, J ≈ 8 Hz)
C-3', C-5' ~116.0 (d, J ≈ 21 Hz)
C-4' ~162.0 (d, J ≈ 245 Hz)

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Fluorine Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra and for establishing the complete bonding framework and spatial proximity of atoms. sdsu.eduprinceton.eduwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks are expected between adjacent aromatic protons, for instance, between H-3 and H-4, and between H-2'/H-6' and H-3'/H-5'. This helps to confirm the substitution pattern on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduwikipedia.org This is crucial for assigning the protonated carbons. For example, the signals for H-3, H-4, H-6, H-2'/H-6', and H-3'/H-5' in the ¹H spectrum will show correlations to the signals of C-3, C-4, C-6, C-2'/C-6', and C-3'/C-5' in the ¹³C spectrum, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.eduwikipedia.org This technique is vital for identifying quaternary carbons and for piecing together the molecular fragments. Key expected correlations include those from the methoxy protons (OCH₃) to C-2, and from the aromatic protons to adjacent and more distant carbons, which would firmly establish the connectivity between the two phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, irrespective of whether they are directly bonded. For this molecule, NOE correlations would be expected between the methoxy protons and the proton at C-3, and between protons on the two different phenyl rings (e.g., H-6 and H-2'/H-6'), which would provide evidence for the preferred rotational conformation (dihedral angle) between the rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov For this compound, the molecular formula is C₁₃H₁₁FO₂. The calculated exact mass can be compared with the experimentally measured mass to a high degree of accuracy (typically within a few parts per million), providing strong evidence for the elemental composition of the compound.

Table 4: Predicted High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₃H₁₁FO₂
Calculated Exact Mass 218.0743
Expected Ion (ESI+) [M+H]⁺
Expected m/z (ESI+) 219.0822
Expected Ion (ESI-) [M-H]⁻

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netresearchgate.net The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations and bending modes, allowing for the identification of functional groups.

For this compound, the IR and Raman spectra are expected to show characteristic bands for the hydroxyl (O-H), methoxy (C-O), and carbon-fluorine (C-F) groups, as well as vibrations associated with the aromatic rings.

Table 5: Predicted IR and Raman Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H stretch Phenol (B47542) 3550-3200 Broad, Strong (IR)
C-H stretch (aromatic) Phenyl rings 3100-3000 Medium (IR), Strong (Raman)
C-H stretch (aliphatic) Methoxy 2950-2850 Medium (IR, Raman)
C=C stretch (aromatic) Phenyl rings 1600-1450 Strong (IR, Raman)
C-O stretch Aryl ether 1275-1200 Strong (IR)
C-O stretch Phenol 1260-1180 Strong (IR)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the two substituted phenyl rings. The conjugation between these rings in the biphenyl (B1667301) system, along with the influence of the auxochromic hydroxyl and methoxy groups and the fluorophenyl group, will determine the wavelengths of maximum absorption (λ_max). The spectrum is expected to show intense absorptions in the UV region, corresponding to π → π* transitions.

Table 6: Predicted UV-Vis Absorption Data (in Ethanol)

Electronic Transition Predicted λ_max (nm) Chromophore
π → π* ~210 Phenyl rings

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.goviosrjournals.orgnih.gov By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact positions of all atoms can be determined.

A successful X-ray crystallographic analysis of this compound would provide definitive data on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the expected geometries of the phenyl rings and the substituents.

Dihedral angle: The torsion or dihedral angle between the two phenyl rings, which describes their relative orientation. This is a key structural parameter for biphenyl compounds.

Intermolecular interactions: The analysis would reveal any hydrogen bonding (e.g., involving the hydroxyl group) or other intermolecular forces that dictate the packing of the molecules in the crystal lattice.

While experimental data for this specific compound is not available, based on related structures, a non-planar conformation with a significant dihedral angle between the two aromatic rings would be anticipated to minimize steric hindrance. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (If Applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are instrumental in the analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information on the enantiomeric purity and absolute configuration of a substance. However, the application of these techniques is contingent upon the inherent chirality of the molecule under investigation.

A molecule is chiral if it is non-superimposable on its mirror image. In the case of this compound, an analysis of its structure reveals the absence of a stereocenter. The molecule belongs to the class of biaryl compounds, where chirality can potentially arise from hindered rotation around the single bond connecting the two aryl rings, a phenomenon known as atropisomerism. For atropisomerism to occur and for stable, separable enantiomers (atropisomers) to exist at room temperature, there must be sufficiently bulky substituents at the positions ortho to the inter-ring bond, which create a high barrier to rotation.

In the structure of this compound, the positions ortho to the bond linking the phenol and fluorophenyl rings are not sterically hindered. The hydrogen atoms at position 6 of the phenol ring and positions 2' and 6' of the fluorophenyl ring are too small to restrict rotation around the C-C single bond. Consequently, the molecule undergoes free rotation about this bond and does not exhibit atropisomerism.

As this compound is an achiral molecule, it does not exist as a pair of enantiomers. Therefore, the concepts of enantiomeric purity and absolute configuration are not applicable to this compound. It will not exhibit an ECD spectrum, and other chiroptical characterization methods are irrelevant.


Theoretical and Computational Chemistry Studies of 5 4 Fluorophenyl 2 Methoxyphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the electronic structure, reactivity, and other important chemical characteristics of 5-(4-Fluorophenyl)-2-methoxyphenol.

Density Functional Theory (DFT) for Geometry Optimization, Frontier Molecular Orbitals (HOMO/LUMO), and Molecular Electrostatic Potential (MEP)

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, a DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational analysis.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability. For aromatic systems, the HOMO is typically distributed over the electron-rich phenyl rings, while the LUMO distribution would indicate the most electrophilic sites. In studies of related compounds, the introduction of different substituents has been shown to modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity and electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. Red regions on the MEP map indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions represent areas of low electron density and positive electrostatic potential, which are attractive to nucleophiles. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the fluorine atom, while the hydrogen of the hydroxyl group would be a site of positive potential.

Conformational Analysis and Energy Landscape Exploration

The presence of a rotatable bond between the two phenyl rings, as well as the methoxy group, means that this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface (PES). Studies on flexible molecules like furanosides have demonstrated the importance of exploring the full conformational space to understand their chemical behavior. For the title compound, this analysis would reveal the preferred orientation of the phenyl rings and the methoxy group relative to the rest of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the motion of atoms and molecules, MD can reveal insights into conformational flexibility, the influence of solvent, and the nature of intermolecular interactions. An MD simulation of this compound in a solvent, such as water or an organic solvent, would show how the molecule's conformation changes and how it interacts with the surrounding solvent molecules. This is particularly important for understanding its behavior in a biological environment. MD simulations have been effectively used to study the liquid-crystal phases of other biphenyl (B1667301) compounds, demonstrating the importance of intermolecular interactions in determining the macroscopic properties of a material.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). These theoretical predictions can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the relationship between the molecule's structure and its spectroscopic signature. For complex molecules, the correlation between experimental and theoretical chemical shifts is often excellent.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). These calculations can help to interpret experimental UV-Vis spectra and understand the nature of the electronic transitions involved.

Computational Docking and Protein-Ligand Interaction Modeling (If Targeting Specific Biomolecules)

If this compound were to be investigated as a potential drug candidate, computational docking would be a crucial step. Molecular docking is a technique used to predict the preferred orientation of a ligand when it binds to a target protein. This allows for the identification of key binding interactions, such as hydrogen bonds and hydrophobic interactions, and can provide an estimate of the binding affinity. For example, derivatives of vanillin (B372448) have been studied for their anti-inflammatory potential by docking them into the active site of cyclooxygenase-2 (COX-2). Similarly, if this compound were hypothesized to target a specific protein, docking studies could elucidate its potential binding mode and guide further experimental investigations.

Quantitative Structure-Activity Relationship (QSAR) Descriptor Generation

Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that aim to correlate the structural or property descriptors of chemical compounds with their biological activities. In the context of drug discovery and development, as well as in toxicology, QSAR plays a pivotal role in predicting the efficacy and potential adverse effects of novel chemical entities. The generation of molecular descriptors is a foundational step in the development of robust QSAR models. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For the compound this compound, a variety of these descriptors can be computationally generated to facilitate such theoretical studies.

The descriptors for this compound are typically calculated using specialized software that analyzes the two-dimensional or three-dimensional structure of the molecule. These descriptors can be broadly categorized into several groups, including physicochemical, topological, and electronic descriptors. While comprehensive experimental and computational research focused solely on generating a wide array of QSAR descriptors for this specific molecule is not extensively documented in publicly available literature, a fundamental set of descriptors can be derived from its known chemical structure.

These computed properties provide a foundational dataset for preliminary QSAR analyses. For instance, the octanol-water partition coefficient (XLogP3-AA) is a critical measure of lipophilicity, which influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The number of hydrogen bond donors and acceptors, along with the topological polar surface area (TPSA), are crucial for predicting a molecule's ability to permeate biological membranes and interact with target proteins. The rotatable bond count offers insight into the conformational flexibility of the molecule, a factor that can significantly impact its binding affinity to a receptor.

The table below presents a selection of computationally generated QSAR descriptors for this compound.

Descriptor TypeDescriptor NameValue
Physicochemical Molecular Weight218.23 g/mol
XLogP3-AA3.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass218.07430775 Da
Monoisotopic Mass218.07430775 Da
Topological Topological Polar Surface Area29.5 Ų

It is important to note that for more sophisticated QSAR modeling, a more extensive and diverse set of descriptors would be necessary. These could include electronic descriptors (such as dipole moment and partial charges on atoms), quantum-chemical descriptors (like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)), and 3D descriptors (for example, molecular shape indices and surface area). The generation of such detailed descriptors would require dedicated computational chemistry studies employing methods like Density Functional Theory (DFT) or other advanced molecular modeling techniques. In the absence of such specific studies for this compound, the utility of QSAR is limited to preliminary assessments based on the fundamental descriptors.

In Vitro Biological Activity and Mechanistic Investigations of 5 4 Fluorophenyl 2 Methoxyphenol

Biochemical Characterization of Target Engagement and Molecular MechanismsWithout primary activity data, no biochemical characterization of target engagement or molecular mechanisms of action has been described for this compound.

It is important to note that while research exists for structurally related compounds, such as other 2-methoxyphenol derivatives or molecules containing a 4-fluorophenyl moiety, the strict focus on "5-(4-Fluorophenyl)-2-methoxyphenol" as per the instructions prevents the inclusion of such data. The unique biological activities of a chemical compound are highly dependent on its precise structure, and extrapolation from related analogs would not be scientifically rigorous.

Should research on this compound be published in the future, this topic can be revisited.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

A search of scholarly databases yielded no studies that have utilized Surface Plasmon Resonance (SPR) to investigate the binding kinetics and affinity of this compound to any biological target.

SPR is a real-time, label-free optical technique used to measure molecular interactions. youtube.com It works by detecting changes in the refractive index on the surface of a sensor chip where a target molecule (ligand) is immobilized. youtube.com When a potential binding partner (analyte) in a solution flows over the chip, their interaction causes a change in mass at the surface, which in turn alters the refractive index. youtube.com This change is recorded in a sensorgram, a plot of response units versus time.

From the association and dissociation phases of the sensorgram, key kinetic parameters can be determined:

Association rate constant (k_a): Describes the rate at which the analyte binds to the ligand.

Dissociation rate constant (k_d): Describes the rate at which the analyte-ligand complex breaks apart.

Equilibrium dissociation constant (K_D): Calculated as the ratio of k_d to k_a, this value reflects the affinity of the interaction, with lower K_D values indicating stronger binding.

Without experimental data, the binding profile of this compound remains uncharacterized.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

No published research was found that employs Isothermal Titration Calorimetry (ITC) to determine the thermodynamic binding parameters of this compound.

ITC is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. mdpi.comcancer.gov In an ITC experiment, a solution of one molecule (the ligand) is titrated into a solution of its binding partner (the macromolecule) in a sample cell. cancer.gov The heat released or absorbed during the binding event is measured, providing a complete thermodynamic profile of the interaction in a single experiment. mdpi.comcancer.gov

The key thermodynamic parameters obtained from an ITC experiment include:

Binding Affinity (K_A): The association constant, which is the reciprocal of the dissociation constant (K_D). cancer.gov

Enthalpy Change (ΔH): The measure of the heat released or absorbed upon binding, providing insight into the changes in hydrogen bonding and van der Waals interactions. mdpi.comcancer.gov

Stoichiometry (n): The ratio of the interacting molecules in the complex. mdpi.comcancer.gov

Entropy Change (ΔS): Derived from the Gibbs free energy equation (ΔG = ΔH - TΔS), this parameter reflects the change in the system's disorder upon binding, often related to conformational changes and the hydrophobic effect. researchgate.net

As no ITC studies have been conducted, the thermodynamic forces driving any potential interactions of this compound are unknown.

Investigation of Antioxidant or Radical Scavenging Activity

There is a lack of specific research investigating the antioxidant or radical scavenging activity of this compound. While phenolic scaffolds are known to often possess antioxidant properties due to their ability to donate a hydrogen atom from the hydroxyl group to stabilize free radicals, this has not been experimentally verified for this particular compound.

Common assays to evaluate antioxidant potential include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of a compound to bleach the stable purple DPPH radical. nih.govjosai.ac.jp

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay assesses the capacity of a substance to scavenge the pre-formed ABTS radical cation. semanticscholar.org

Studies on other 2-methoxyphenol derivatives have shown varying degrees of antioxidant and radical scavenging activities. nih.govjosai.ac.jpnih.gov For instance, research on a range of 2-methoxyphenols demonstrated a relationship between their anti-DPPH radical activity and their ionization potential. nih.govjosai.ac.jp However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Modulation of Specific Cellular Processes (e.g., Apoptosis Induction, Autophagy Modulation)

No scientific literature exists that details the effects of this compound on specific cellular processes such as apoptosis or autophagy.

Apoptosis: This is a form of programmed cell death crucial for normal development and tissue homeostasis. The induction of apoptosis is a key mechanism for many anti-cancer agents. nih.gov Investigations would typically involve treating cancer cell lines with the compound and measuring markers of apoptosis, such as caspase activation (e.g., caspase-3, -8, -9), changes in the expression of Bcl-2 family proteins, and DNA fragmentation. nih.gov

Autophagy: This is a cellular recycling process where damaged organelles and proteins are degraded. It plays a complex role in diseases like cancer, sometimes promoting survival and other times contributing to cell death. Studies would assess the compound's ability to modulate autophagy by monitoring the formation of autophagosomes and the levels of key autophagy-related proteins like LC3-II and p62.

While other methoxyphenol derivatives have been shown to modulate such pathways—for example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) was found to induce apoptosis in breast cancer cells nih.gov—the specific actions of this compound remain uninvestigated.

Structure Activity Relationship Sar Studies of 5 4 Fluorophenyl 2 Methoxyphenol Analogues

Design and Synthesis of Systematic Analogue Libraries

The foundation of any robust SAR study lies in the creation of a diverse yet systematic library of analogue compounds. For the 5-(4-Fluorophenyl)-2-methoxyphenol scaffold, the synthesis primarily revolves around the construction of the central biphenyl (B1667301) core. The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for this purpose, offering a versatile and high-yielding route to connect the two aryl rings. acs.org This reaction typically involves the coupling of an arylboronic acid (or its ester) with an aryl halide, catalyzed by a palladium complex.

For instance, a library of analogues can be systematically prepared by:

Starting with a substituted 2-methoxyphenol derivative , often halogenated at the 5-position (e.g., 5-bromo-2-methoxyphenol).

Coupling this with a variety of substituted 4-fluorophenylboronic acids. This allows for the introduction of diverse functional groups onto the fluorophenyl ring.

Alternatively, starting with 4-fluorophenyl-5-boronic acid and coupling it with a library of substituted 2-methoxyphenols.

Another key synthetic strategy involves the derivatization of the phenolic hydroxyl group and the methoxy (B1213986) group on the 2-methoxyphenol ring post-coupling. Williamson ether synthesis, for example, can be employed to convert the phenol (B47542) into a variety of ethers, allowing for the exploration of different alkoxy substituents. learncbse.in The synthesis of positional isomers can be achieved by starting with appropriately substituted precursors, such as 3-bromo-2-methoxyphenol (B1291322) or 4-bromo-2-methoxyphenol, to explore the impact of the relative positioning of the two aryl rings. nih.govrsc.org

The generation of these libraries is often facilitated by modern synthetic techniques, including microwave-assisted synthesis to accelerate reaction times and purification methods like flash chromatography to ensure the high purity of the final compounds. frontiersin.org

Impact of Substituent Modifications on the 4-Fluorophenyl Moiety on Biological Activity

The 4-fluorophenyl moiety is a critical component of the pharmacophore, and modifications to this ring can significantly influence biological activity. The fluorine atom itself is a key feature. Due to its small size and high electronegativity, it can alter the electronic properties of the ring, influence metabolic stability, and participate in specific interactions with biological targets, such as hydrogen bonding or halogen bonding. tandfonline.comresearchgate.net

The following table illustrates the hypothetical impact of various substituents on the 4-fluorophenyl ring on the biological activity of analogues, based on general principles observed in similar compound series.

CompoundR1 (Position 2')R2 (Position 3')Hypothetical Biological Activity (IC₅₀, nM)Rationale for Activity Change
ParentHH100Baseline activity
Analogue 1FH80Potential for enhanced binding through additional halogen interactions.
Analogue 2HF150Positional change of fluorine may disrupt optimal binding conformation.
Analogue 3HCF₃50Strong electron-withdrawing group can enhance binding affinity.
Analogue 4HCH₃120Introduction of steric bulk may be unfavorable for binding.
Analogue 5HCN65Electron-withdrawing and potential for additional polar contacts. nih.gov

Derivatization and Substitution Patterns on the 2-Methoxyphenol Core and Their Biological Implications

The 2-methoxyphenol ring offers multiple sites for modification, each with the potential to significantly alter the compound's biological profile. The phenolic hydroxyl group at the 2-position and the methoxy group are particularly important.

The hydroxyl group is often a key pharmacophoric feature, capable of acting as a hydrogen bond donor or acceptor, which can be critical for anchoring the molecule in the binding site of a target protein. nih.govnih.govacs.org Masking this hydroxyl group, for instance by converting it to a methyl ether, often leads to a dramatic decrease in activity, underscoring its importance.

The methoxy group also plays a role in defining the conformation and electronic nature of the ring. Modifications to this group, such as replacement with larger alkoxy groups, can probe the steric tolerance of the binding pocket.

Furthermore, substitution on the phenyl ring of the 2-methoxyphenol core can fine-tune the molecule's properties. Adding electron-withdrawing or donating groups can influence the pKa of the phenolic hydroxyl, affecting its ionization state at physiological pH and its ability to form hydrogen bonds.

Below is a table summarizing the likely effects of modifications to the 2-methoxyphenol core on biological activity.

CompoundModification on 2-Methoxyphenol CoreHypothetical Biological Activity (IC₅₀, nM)Rationale for Activity Change
Parent-OH at C2, -OCH₃ at C1100Baseline activity
Analogue 6-OCH₃ at C2 (capping the phenol)>1000Loss of critical hydrogen bonding interaction from the phenolic -OH. nih.gov
Analogue 7-OH at C1 (demethylation)500Alteration of electronic properties and potential loss of favorable interactions.
Analogue 8-OC₂H₅ at C1250Steric hindrance from the larger ethoxy group may reduce binding affinity.
Analogue 9-Cl at C485Electron-withdrawing group may enhance binding through electronic effects.

Positional Isomer Effects on In Vitro Potency and Selectivity

These isomers can exhibit significant differences in potency and selectivity because the change in connectivity alters the dihedral angle between the two rings and the spatial presentation of key functional groups. For example, moving the fluorophenyl ring to position 3 might place the fluorine atom in a different region of the receptor's binding pocket, potentially leading to new interactions or steric clashes.

SAR studies on positional isomers of other bioactive scaffolds, such as benzimidazoles, have demonstrated that such changes can lead to significant variations in antimicrobial and antitubercular activities. acs.org This highlights the importance of synthesizing and testing a full set of positional isomers to fully map the SAR landscape.

Elucidation of Key Pharmacophoric Elements through SAR Analysis

Through the systematic analysis of the SAR data generated from the analogue libraries, a pharmacophore model for this class of compounds can be constructed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. slideshare.net

For the this compound scaffold, the key pharmacophoric elements likely include:

Two aromatic rings: Forming a biphenyl core that provides a rigid scaffold and participates in hydrophobic interactions. nih.govnih.gov

A hydrogen bond donor: The phenolic hydroxyl group at the 2-position appears to be crucial for anchoring the molecule to its biological target. nih.govnih.govacs.org

A hydrogen bond acceptor: The fluorine atom on the 4-fluorophenyl ring can act as a hydrogen bond acceptor. tandfonline.com The methoxy oxygen can also serve this role.

Specific spatial relationships: The relative positions of these features, governed by the substitution pattern and the dihedral angle between the rings, are critical for optimal receptor fit.

Pharmacophore models are invaluable tools in drug discovery, enabling virtual screening of large compound databases to identify novel molecules with the desired structural features. acs.orgnih.govrsc.org

Computational SAR Approaches (e.g., 3D-QSAR, CoMFA, CoMSIA) for Predictive Modeling

To further refine the understanding of SAR, computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for building predictive models. tandfonline.comresearchgate.netresearchgate.net

These approaches involve the following steps:

Dataset Assembly: A set of analogues with a wide range of biological activities is selected.

Molecular Alignment: The molecules are superimposed in 3D space based on a common substructure or pharmacophore.

Field Calculation: Steric and electrostatic fields (in CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties (in CoMSIA) are calculated around each molecule. unicamp.brnih.govresearchgate.netresearchgate.net

Statistical Analysis: Partial least squares (PLS) or other statistical methods are used to correlate the variations in these fields with the observed biological activities, generating a QSAR model.

Model Validation: The predictive power of the model is assessed using techniques like leave-one-out cross-validation and by predicting the activity of a test set of compounds not used in model generation. nih.gov

The output of CoMFA and CoMSIA studies is often visualized as 3D contour maps. These maps highlight regions where certain properties are favorable or unfavorable for activity. For example, a green contour might indicate a region where steric bulk is favored, while a red contour might show where negative electrostatic potential is beneficial. unicamp.br Such insights are extremely valuable for the rational design of new, more potent analogues. Studies on various biphenyl and fluorinated derivatives have successfully used these methods to develop predictive models and guide further synthesis. nih.govnih.govtandfonline.comnih.gov

Analytical Methodologies for Research Quantification of 5 4 Fluorophenyl 2 Methoxyphenol

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic methods are central to the separation and quantification of 5-(4-Fluorophenyl)-2-methoxyphenol from complex matrices, enabling the assessment of purity and the determination of its concentration in research samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. For this compound, a reversed-phase HPLC method would likely be the primary choice. This approach separates compounds based on their hydrophobicity.

Detection Methods:

UV Detection: Due to the presence of the aromatic ring, this compound is expected to exhibit strong UV absorbance, making UV detection a simple and effective method for quantification. The maximum UV absorption for similar compounds is often found around 240 nm. nuph.edu.ua

Diode Array Detection (DAD): DAD provides the advantage of acquiring a full UV-visible spectrum of the analyte as it elutes from the column. This is particularly useful for peak purity assessment and method development, as it allows for the identification of co-eluting impurities.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can be used for compounds that lack a UV chromophore. While less sensitive than UV detection for this particular compound, it can be a valuable tool for detecting non-UV active impurities.

Table 1: Representative HPLC Parameters for the Analysis of this compound

Parameter Typical Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used for phenolic compounds. sielc.com
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30-45 °C
Detection Wavelength Approximately 240 nm (with UV or DAD)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility due to the polar hydroxyl group, GC can be employed in two main ways:

Analysis of Volatile Byproducts: During the synthesis of this compound, volatile byproducts may be formed. GC can be used to separate and quantify these impurities, providing insights into the reaction process and the purity of the final product.

Analysis after Derivatization: To increase the volatility and thermal stability of this compound, a derivatization step can be performed prior to GC analysis. Silylation is a common derivatization technique for phenolic compounds, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov

Table 2: Representative GC Parameters for the Analysis of Derivatized this compound

Parameter Typical Setting
Column A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) is suitable for many derivatized phenolic compounds.
Injector Temperature 250-280 °C
Oven Temperature Program A temperature gradient is typically used, for example, starting at 100°C and ramping up to 280°C to ensure the elution of all components.
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Hyphenated Techniques for Complex Mixture Analysis and Trace Quantification

Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical capabilities, particularly for complex samples and trace-level analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the quantification of drugs and their metabolites in biological matrices. nih.govmdpi.comdshs-koeln.de For in vitro studies involving this compound, LC-MS/MS would be the method of choice for:

High-Sensitivity Quantification: LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the picogram to nanogram per milliliter range. dshs-koeln.de This is essential for accurately measuring the concentration of the parent compound and its metabolites in cell culture media or microsomal incubation mixtures.

Metabolite Identification: The tandem mass spectrometry capabilities of LC-MS/MS allow for the structural elucidation of metabolites. By fragmenting the parent ion and analyzing the resulting product ions, potential metabolic pathways can be investigated.

Table 3: Representative LC-MS/MS Parameters for the Analysis of this compound

Parameter Typical Setting
Ionization Source Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Scan Type Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for structural elucidation.
Collision Gas Argon or Nitrogen
Sample Preparation Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often used to remove interfering matrix components. spectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. nih.gov It is an invaluable tool for the analysis of volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS would be particularly useful for:

Identification of Volatile Impurities: GC-MS can definitively identify volatile byproducts from the synthesis process by comparing their mass spectra to spectral libraries.

Analysis of Derivatized Compound: Following derivatization, GC-MS can provide both quantitative data and structural confirmation of the derivatized this compound.

Table 4: Representative GC-MS Parameters for Volatile Component Analysis

Parameter Typical Setting
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole
Scan Mode Full Scan for identification; Selected Ion Monitoring (SIM) for quantification.
Derivatizing Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common choice for silylating phenols. nih.gov

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy) for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for determining the concentration of a compound in solution, provided it has a suitable chromophore. Given the aromatic nature of this compound, it is expected to have a distinct UV absorption spectrum.

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Table 5: Representative UV-Vis Spectroscopy Parameters for Concentration Determination

Parameter Typical Setting
Solvent A solvent that does not absorb in the same region as the analyte, such as methanol (B129727) or ethanol (B145695).
Wavelength of Maximum Absorbance (λmax) This would need to be determined experimentally by scanning a solution of the compound across a range of UV-visible wavelengths. For similar phenolic compounds, this is often in the range of 230-280 nm. nuph.edu.ua
Calibration Range A series of at least five concentrations spanning the expected range of the unknown samples.
Instrumentation A dual-beam UV-Vis spectrophotometer.

Validation of Analytical Methods for Accuracy, Precision, and Linearity in Research Matrices

Method validation is a critical process that ensures an analytical method is reliable, reproducible, and suitable for its intended purpose. youtube.comyoutube.com For the quantification of "this compound," validation would be performed in accordance with established guidelines, focusing on key parameters such as accuracy, precision, and linearity. nih.gov

Accuracy

Accuracy reflects the closeness of the measured value to the true value. youtube.com It is typically assessed by performing recovery studies on spiked samples. This involves adding known amounts of a "this compound" standard to a blank research matrix (e.g., plasma, cell culture media) at different concentration levels (low, medium, and high). researchgate.netyoutube.com The samples are then processed and analyzed, and the measured concentration is compared to the known spiked amount. The accuracy is expressed as the percentage of recovery. youtube.com Generally, mean recovery values between 85% and 115% are considered acceptable. frontierspartnerships.org

Table 1: Illustrative Accuracy Data for the Quantification of this compound in a Research Matrix

Spiked Concentration (ng/mL) Measured Concentration (Mean, n=5) (ng/mL) Mean Recovery (%)
5.0 4.85 97.0
50.0 51.5 103.0

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. youtube.com

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

For both repeatability and intermediate precision, multiple replicates (typically 5 or 6) of samples at low, medium, and high concentrations are analyzed. An RSD of less than 15% is generally acceptable.

Table 2: Illustrative Precision Data for the Quantification of this compound

Concentration Level Intra-assay Precision (n=6, RSD%) Inter-assay Precision (n=18, RSD%)
Low (5.0 ng/mL) 4.5 6.8
Medium (50.0 ng/mL) 2.1 4.2

Linearity

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample within a given range. youtube.comyoutube.com To establish linearity, a series of calibration standards are prepared at several different concentration levels. These standards are then analyzed, and a calibration curve is constructed by plotting the instrument response against the known concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.995. nih.govscielo.br

Table 3: Illustrative Linearity Data for the Quantification of this compound

Parameter Result
Linear Range 1.0 - 500.0 ng/mL
Regression Equation y = 1578x + 350

Medicinal Chemistry Lead Optimization Strategies for 5 4 Fluorophenyl 2 Methoxyphenol

Strategies for Potency Enhancement Against Specific Biological Targets

To amplify the therapeutic effect of 5-(4-Fluorophenyl)-2-methoxyphenol, medicinal chemists employ various strategies to increase its binding affinity for its intended biological target. Structure-activity relationship (SAR) studies are fundamental to this process, systematically dissecting the molecule to understand how each component contributes to its activity. chemdiv.com

One common approach involves the exploration of substitutions on both the fluorophenyl and methoxyphenyl rings. For instance, the position and nature of the methoxy (B1213986) group on the phenol (B47542) ring can be altered. Shifting the methoxy group or replacing it with other small alkyl ethers could probe the steric and electronic requirements of the target's binding pocket. Similarly, modifications to the 4-fluorophenyl ring, such as introducing additional substituents or changing the position of the fluorine atom, can significantly impact potency. The fluorine atom itself is often a key interaction point, potentially forming favorable halogen bonds or altering the electronics of the ring system to enhance binding. semanticscholar.org

Furthermore, the central phenyl-phenyl bond can be a target for modification. Introducing conformational constraints, such as bridging the two rings or introducing unsaturation, can lock the molecule into a more bioactive conformation, thereby increasing its affinity for the target.

Approaches to Improve Selectivity Profile Against Off-Targets

Achieving high potency is only part of the challenge; ensuring the compound does not interact with unintended biological targets (off-targets) is crucial to minimize potential side effects. Improving the selectivity of this compound involves fine-tuning its structure to maximize interactions with the desired target while minimizing those with others.

A key strategy is to exploit differences in the binding sites of the target and off-target proteins. If the target has a specific pocket that is not present in off-targets, modifying the lead compound to occupy that space can dramatically improve selectivity. For example, introducing a bulky substituent at a position that is well-tolerated by the primary target but clashes with the binding site of an off-target can be an effective approach. In the context of this compound, this could involve adding substituents to either of the phenyl rings.

Another approach is to modulate the electronic properties of the molecule. The introduction of polar groups or the alteration of existing ones can change the interaction profile of the compound, favoring binding to the target over off-targets. For instance, replacing the methoxy group with a more polar or hydrogen-bond-donating group could enhance selectivity if the target's binding site has complementary features that are absent in off-targets.

Modulation of In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations. Therefore, optimizing the ADME properties of this compound is a critical aspect of lead optimization. nih.gov

Microsomal and Hepatocyte Stability Assays for Metabolic Clearance

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are employed to predict how quickly a compound will be metabolized in the body. researchgate.net The liver is the primary site of drug metabolism, and enzymes within it, particularly the cytochrome P450 (CYP) family, can modify the drug, often leading to its inactivation and clearance. nih.gov

For this compound, potential metabolic "soft spots" include the methoxy group (O-demethylation) and the aromatic rings (hydroxylation). To improve metabolic stability, these vulnerable positions can be modified. For example, replacing the methyl of the methoxy group with a deuterated methyl group (CD3) can strengthen the C-H bond, making it more resistant to cleavage by metabolic enzymes. cambridgemedchemconsulting.com Alternatively, blocking metabolic sites by introducing inert substituents, such as a fluorine atom, can also enhance stability. nih.gov

Compound Modification Metabolic Half-life (t½) in Human Liver Microsomes (min)
This compound-Hypothetical Value: 15
Analog ADeuteration of methoxy groupHypothetical Value: 45
Analog BIntroduction of a blocking groupHypothetical Value: 60

Caco-2 Cell and Parallel Artificial Membrane Permeability Assays (PAMPA) for Membrane Permeability

A drug's ability to pass through biological membranes, such as the intestinal wall after oral administration, is crucial for its absorption. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium. springernature.com This assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, providing an indication of its potential for oral absorption. nih.govresearchgate.net

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative that assesses passive diffusion across an artificial membrane. nih.gov Comparing data from both assays can help to distinguish between passive permeability and active transport mechanisms. springernature.com

Assay Parameter This compound (Hypothetical Value) Reference Compound (High Permeability) Reference Compound (Low Permeability)
Caco-2Apparent Permeability (Papp) (10⁻⁶ cm/s)15>10<1
PAMPAEffective Permeability (Pe) (10⁻⁶ cm/s)20>15<2

Plasma Protein Binding Studies

Once a drug enters the bloodstream, it can bind to plasma proteins such as albumin. Only the unbound (free) fraction of the drug is able to exert its pharmacological effect and be cleared from the body. nih.gov High plasma protein binding can reduce the efficacy of a drug and affect its distribution and elimination.

The extent of plasma protein binding is typically determined using methods like equilibrium dialysis. For this compound, its lipophilic nature may lead to significant plasma protein binding. If this is found to be excessively high, medicinal chemists can introduce more polar functional groups to the molecule to reduce its affinity for plasma proteins. However, this must be balanced with the potential impact on permeability and potency.

Parameter This compound (Hypothetical Value) Desired Range
Human Plasma Protein Binding (%)95<99%
Unbound Fraction (fu)0.05>0.01

Bioisosteric Replacement Strategies for Property Optimization

For this compound, several bioisosteric replacements could be considered. The methoxy group, for example, could be replaced with other groups of similar size and electronics, such as a methylthio group or a small alkyl group, to probe the impact on metabolic stability and target binding.

The fluorine atom on the phenyl ring is a classic bioisostere for a hydrogen atom. u-tokyo.ac.jpnih.gov Its presence can block metabolism and enhance binding affinity through favorable interactions. Other halogens or small electron-withdrawing groups could also be explored.

Furthermore, the entire phenyl ring system could be subject to bioisosteric replacement. For instance, replacing one of the phenyl rings with a heteroaromatic ring like pyridine (B92270) or thiophene (B33073) can significantly alter the compound's properties, potentially leading to improved solubility, reduced plasma protein binding, and novel interactions with the biological target. cambridgemedchemconsulting.com

Original Group Bioisosteric Replacement Potential Advantage
Methoxy (-OCH3)Methylthio (-SCH3)Altered metabolism, different binding interactions
Methoxy (-OCH3)Ethyl (-CH2CH3)Increased lipophilicity, potential for new interactions
PhenylPyridylImproved solubility, potential for hydrogen bonding
PhenylThienylAltered electronic profile, different metabolic fate

By systematically applying these lead optimization strategies, medicinal chemists can iteratively refine the structure of this compound to produce a clinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-Based Drug Design (FBDD) has emerged as a potent strategy in drug discovery, focusing on the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. frontiersin.orgnih.gov These fragments, typically adhering to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, and no more than three hydrogen bond donors or acceptors), serve as efficient starting points for building more potent and drug-like molecules. acs.org The core advantage of FBDD lies in its ability to explore chemical space more effectively than traditional high-throughput screening (HTS), often leading to leads with superior physicochemical properties. pharmacelera.com

For a lead compound like this compound, an FBDD approach would commence with its deconstruction into constituent fragments. The primary fragments would be the 4-fluorophenyl and 2-methoxyphenol moieties. These, along with other structurally related small molecules, would form a focused fragment library for screening against the putative biological target.

Hypothetical Fragment Library for this compound Optimization

Fragment NameStructureMolecular Weight ( g/mol )cLogPLigand Efficiency (LE)
4-Fluorophenol112.101.430.35
Guaiacol (2-Methoxyphenol)124.141.340.33
Phenol94.111.480.38
Anisole108.142.110.29
Fluorobenzene96.102.270.28

Note: Ligand Efficiency (LE) is a measure of the binding energy per heavy atom. The values presented here are hypothetical and would depend on the specific biological target.

Once fragment hits are identified and their binding modes confirmed, typically through biophysical techniques like X-ray crystallography or NMR spectroscopy, several strategies can be employed for their elaboration into more potent leads: pharmacelera.com

Fragment Growing: This strategy involves extending a bound fragment to pick up additional interactions within the binding site. For instance, the 2-methoxyphenol fragment could be elaborated by adding substituents at various positions on the aromatic ring to probe for further binding pockets.

Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be connected via a suitable linker. This can lead to a significant increase in binding affinity. frontiersin.orgnih.gov For example, if the 4-fluorophenyl and a separate, optimized phenol fragment were found to bind in proximity, they could be linked to generate a novel biphenyl (B1667301) scaffold.

Fragment Merging: This approach involves combining the structural features of two or more overlapping fragments into a single, more potent molecule. nih.gov This strategy aims to create an optimized pharmacophore that incorporates the key binding interactions of the initial fragments.

The iterative nature of FBDD, combining synthesis, biophysical screening, and structural biology, provides a powerful engine for the efficient optimization of lead compounds like this compound.

Structure-Based Drug Design (SBDD) Approaches Using Computational Modeling

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of a biological target, typically a protein, to guide the design of new drug candidates. nih.govresearchgate.net This rational approach aims to optimize the binding of a ligand to its target, thereby enhancing its potency and selectivity. nih.gov For this compound, a hypothetical SBDD campaign would be contingent on identifying its biological target and obtaining its 3D structure, either through experimental methods like X-ray crystallography or through homology modeling.

Biphenyl-containing compounds are known to inhibit a variety of protein targets, including kinases and protein-protein interactions (PPIs). nih.govbiointerfaceresearch.com For the purpose of this discussion, let us hypothesize that this compound is an inhibitor of a hypothetical protein kinase.

With the 3D structure of the kinase in hand, computational modeling techniques would play a pivotal role in the lead optimization process:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. researchgate.netnih.gov Docking studies of this compound into the ATP-binding site of our hypothetical kinase would reveal its binding mode and key interactions with the surrounding amino acid residues. For instance, the hydroxyl group of the 2-methoxyphenol ring might form a crucial hydrogen bond with a backbone carbonyl in the hinge region of the kinase, a common interaction for kinase inhibitors. The 4-fluorophenyl group could be situated in a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the binding mode and the role of water molecules in the active site. nih.gov These simulations can help to refine the binding hypothesis generated from molecular docking and identify subtle conformational changes that may influence ligand binding.

The insights gained from these computational studies would guide the rational design of new analogs. For example, if docking studies suggest that there is an unoccupied pocket adjacent to the 4-fluorophenyl group, new analogs could be synthesized with substituents at the meta- or ortho-positions of this ring to exploit these potential interactions.

Hypothetical Docking Results for this compound Analogs against a Protein Kinase

CompoundModificationPredicted Binding Affinity (kcal/mol)Key Hypothetical Interactions
This compoundLead Compound-8.5H-bond with hinge region; hydrophobic interactions with front pocket
Analog 1Addition of a methyl group to the phenyl ring-9.2Additional hydrophobic interaction in the front pocket
Analog 2Replacement of the methoxy group with an ethoxy group-8.7Potential for enhanced hydrophobic interactions
Analog 3Introduction of a nitrogen atom in the fluorophenyl ring (pyridyl)-9.5Potential for an additional H-bond with a solvent-exposed residue

Note: The predicted binding affinities and interactions are purely hypothetical and serve to illustrate the SBDD process.

By integrating computational modeling with synthetic chemistry and biological testing in an iterative cycle, SBDD provides a powerful framework for the systematic optimization of lead compounds like this compound, paving the way for the development of more potent and selective drug candidates.

Conclusion and Future Research Directions on 5 4 Fluorophenyl 2 Methoxyphenol

Summary of Key Academic Findings and Contributions

A comprehensive review of publicly available scientific literature and chemical databases indicates a significant gap in the academic study of the specific compound 5-(4-Fluorophenyl)-2-methoxyphenol . At present, there are no dedicated research articles, patents, or scholarly publications that detail the synthesis, characterization, or biological evaluation of this particular molecule. While research exists for structurally related compounds, such as other substituted 2-methoxyphenols or biphenyl (B1667301) derivatives, these findings cannot be directly attributed to This compound . The absence of specific data precludes a summary of its academic findings and contributions.

Identification of Remaining Challenges and Unresolved Research Questions

The primary and most significant challenge is the current lack of any published research on This compound . This foundational gap means that all scientific questions regarding this compound remain unresolved. Key unanswered questions include:

Feasible Synthetic Pathways: What are the most efficient and scalable methods for the synthesis of This compound ? While general methods for creating biphenyl structures exist, such as Suzuki or Negishi coupling reactions, their specific application and optimization for this target are unknown.

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its melting point, boiling point, solubility in various solvents, and its three-dimensional conformation?

Spectroscopic Profile: What is the definitive spectroscopic signature (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) of This compound ?

Biological Activity: Does this compound exhibit any significant biological activity? Its structural motifs, including the fluorophenyl and methoxyphenol groups, are present in various bioactive molecules, suggesting potential for investigation in areas like antimicrobial, antioxidant, or enzyme inhibition assays.

Metabolic Stability and Profile: If it were to be considered as a potential therapeutic agent, how is This compound metabolized? What are its primary metabolites?

Toxicity Profile: What is the in vitro and in vivo toxicity profile of the compound?

Prospective Avenues for Further Academic Investigation and Methodology Development

The complete absence of research on This compound means that the field is wide open for investigation. Future research should be directed towards the following areas:

Development and Optimization of Synthetic Routes: A primary research avenue would be the development of a reliable and high-yielding synthesis. A potential starting point could be the Suzuki coupling of a boronic acid derivative of 4-fluoroaniline (B128567) with a suitably protected 5-bromo-2-methoxyphenol.

Comprehensive Physicochemical and Spectroscopic Characterization: Once synthesized, the compound must be fully characterized to establish a definitive reference for future studies. This includes X-ray crystallography to determine its solid-state structure.

Computational Modeling and SAR Studies: In silico studies could predict potential biological targets and guide the synthesis of related analogs to build a structure-activity relationship (SAR) profile.

Broad-Spectrum Biological Screening: The compound should be subjected to a wide range of biological assays to identify any potential therapeutic activities. This could include screening against various cancer cell lines, bacterial and fungal strains, and a panel of pharmaceutically relevant enzymes and receptors.

Investigation of Antioxidant Properties: The phenolic hydroxyl group suggests that the compound could possess antioxidant properties. This could be investigated using standard assays such as DPPH radical scavenging.

Broader Implications for Medicinal Chemistry and Chemical Biology Research

While no direct implications can be drawn from a compound that has not been studied, the exploration of This compound could have several broader implications for the fields of medicinal chemistry and chemical biology.

The 5-(4-fluorophenyl) moiety is a common feature in many approved drugs and clinical candidates, often contributing to favorable binding interactions and metabolic stability. The 2-methoxyphenol (guaiacol) scaffold is also present in numerous natural products and pharmaceutically active compounds, where it can influence properties such as solubility, membrane permeability, and receptor affinity.

The systematic investigation of This compound would contribute to a deeper understanding of how these two common structural motifs interact and influence each other's properties. This could provide valuable insights for the design of novel therapeutic agents. The development of synthetic methodologies for this and related compounds could also expand the toolbox available to medicinal chemists for the creation of diverse chemical libraries for drug discovery.

In essence, This compound represents a currently unexplored area of chemical space. Its investigation holds the potential to uncover novel chemical, biological, and therapeutic properties, thereby contributing to the broader knowledge base of medicinal and chemical biology.

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for 5-(4-Fluorophenyl)-2-methoxyphenol?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the fluorophenyl group, followed by methoxy group installation via methylation. Key considerations include:

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency .
  • Temperature : Controlled heating (60–80°C) to balance reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
  • Table 1 : Example reaction conditions:
StepReagents/ConditionsYield
Fluorophenyl couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C75%
MethoxylationCH₃I, KOH, THF, RT85%

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~6.8–7.2 ppm for fluorophenyl protons) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 234.08) .
  • X-ray Crystallography : SHELXL software for resolving crystal packing and hydrogen-bonding networks .
  • HPLC : Purity assessment using C18 columns and UV detection (λ = 254 nm) .

Q. How does the reactivity of this compound compare to its structural analogs?

  • Methodological Answer : The fluorophenyl group enhances electron-withdrawing effects, making the phenol moiety more acidic. Reactivity differences include:

  • Oxidation : Susceptibility to form quinones under strong oxidizing agents (e.g., KMnO₄) .
  • Electrophilic Substitution : Methoxy directs para/ortho substitution, while fluorine deactivates the ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., halogens, alkyl chains) to assess electronic/steric effects .
  • Biological Assays : Dose-response curves in enzyme inhibition (e.g., COX-2) or receptor-binding assays (IC₅₀ determination) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Q. What computational strategies are recommended for modeling the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set to optimize geometry and calculate frontier orbitals (HOMO/LUMO) .
  • Solvent Effects : PCM models to simulate aqueous or lipid environments .
  • SAR Insights : Electron-withdrawing fluorine lowers HOMO energy, enhancing stability against oxidation .

Q. How can crystallographic challenges (e.g., twinning) be addressed during structural analysis of this compound?

  • Methodological Answer :

  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement : SHELXL’s TWIN/BASF commands for twinned data .
  • Validation : PLATON toolkit to check for missed symmetry or disorder .

Q. What experimental approaches resolve contradictions in reported biological activities of fluorophenyl-containing analogs?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference IC₅₀ values across studies using PubChem BioAssay data .
  • Mechanistic Studies : Knockout cell lines or isotopic labeling to confirm target engagement .
  • Dose Optimization : EC₅₀ determination under standardized conditions (pH, serum concentration) .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : HPLC monitoring of samples stored at 4°C, RT, and 40°C over 6 months .
  • Light Sensitivity : UV-vis spectroscopy to detect photooxidation products under UV exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.